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Rondonin

Cat. No.: B1575961
Attention: For research use only. Not for human or veterinary use.
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Description

Rondonin is a linear antifungal peptide (primary sequence IIIQYEGHKH) with a molecular mass of 1236 Da, originally isolated from the hemolymph of the spider Acanthoscurria rondoniae . Research has revealed that its sequence corresponds to the C-terminal fragment of the 'D' subunit of spider hemocyanin, suggesting a novel immune pathway in arachnids where oxygen-transport proteins can give rise to antimicrobial peptides . Its main research value lies in its unique, non-membrane-lytic mechanism of action. Unlike many antimicrobial peptides that disrupt microbial membranes, this compound exerts its antifungal effects by binding to yeast nucleic acids, thereby inhibiting cell proliferation . This mechanism is pH-dependent, with peak antifungal activity observed at acidic pH levels (approximately 4-5) . This compound demonstrates activity against a range of human yeast pathogens, including various Candida species and Trichosporon sp., with a reported minimum inhibitory concentration (MIC) of 40 µM . A significant area of investigation is its synergism with other spider-derived antimicrobial peptides, such as gomesin, offering a potential research strategy for combating resistant fungal pathogens . Beyond its antifungal properties, this compound has shown broad-spectrum antiviral activity against several RNA viruses, including measles, H1N1 influenza, and encephalomyocarditis virus, making it a compelling subject for virology research . In vitro studies indicate that this compound is not cytotoxic to mammalian cells, which enhances its profile as a candidate for mechanistic antimicrobial studies . Recent in silico bioprospecting studies have proposed specific molecular targets for this compound, such as the outer membrane protein F (OmpF) and the ATP-dependent Holliday junction DNA helicase RuvB, which correlate with its observed ability to interact with genetic material without causing membrane rupture . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

bioactivity

Antifungal

sequence

IIIQYEGHKH

Origin of Product

United States

Isolation Strategies and Biosynthetic Pathway Elucidation of Rondonin

Methodologies for Rondonin Isolation from Biological Matrices

This compound has been isolated from the hemolymph of the spider Acanthoscurria rondoniae. sciety.orgbutantan.gov.brfapesp.brnih.gov Biological matrices, such as hemolymph, are complex mixtures containing a wide array of proteins, peptides, lipids, and other molecules. Isolating a specific compound like this compound from such a matrix typically involves a series of biochemical separation techniques aimed at purifying the target molecule based on its unique physicochemical properties.

General methodologies for isolating substances, including peptides, from protein-rich biological matrices often involve initial steps to separate the desired analyte from interfering compounds. slideshare.net Common techniques employed in the isolation of compounds from biological fluids can include methods such as centrifugation, which can separate components based on density and size, and various chromatographic approaches. rsc.orgclemson.edu Solid phase extraction (SPE) and liquid-liquid extraction are also frequently used to extract and concentrate analytes from complex biological samples. slideshare.net These techniques exploit differences in properties such as polarity, charge, and size to achieve purification. While the specific detailed protocol for this compound isolation from Acanthoscurria rondoniae hemolymph is not extensively detailed in the provided search results, the successful isolation indicates the application of standard biochemical separation techniques suitable for peptides from a hemolymph matrix. butantan.gov.br

Investigations into the Biosynthetic Origins and Proposed Pathways of this compound

Research into the origin of this compound has led to a proposed biosynthetic pathway that involves the processing of a larger precursor molecule. fapesp.brnih.gov Elucidating biosynthetic pathways often involves identifying precursor compounds, the enzymes that catalyze the conversion steps, and the genetic elements that regulate this process. wikipedia.orgnih.govmdpi.comresearchgate.net

Role of Hemocyanin Fragments in this compound Biosynthesis

A significant finding in the investigation of this compound's biosynthesis is its proposed derivation from hemocyanin. This compound, an antifungal peptide with a primary sequence of IIIQYEGHKH and a molecular mass of 1236 Da, has shown identity with the C terminus of subunit 'D' of the hemocyanin from the spider Aphonopelma hentzi. fapesp.brnih.gov This observation led to the proposal of a novel pathway within the arachnid immune system where hemocyanin, traditionally known for oxygen transport, also functions as a source of antimicrobial peptides. fapesp.brnih.govufpr.brdntb.gov.ua

The generation of this compound is suggested to occur through the proteolytic degradation of hemocyanin. researchgate.net Hemocyanins are large, copper-containing glycoproteins found in the hemolymph of many arthropods and molluscs, and they have been shown to undergo enzymatic cleavage to produce peptides with antimicrobial activity. researchgate.netresearchgate.net This mechanism supports the hypothesis that this compound is a functional peptide fragment liberated from a larger hemocyanin precursor molecule in Acanthoscurria rondoniae.

Research Findings on this compound Characteristics:

CharacteristicValueSource Organism
Primary SequenceIIIQYEGHKHAcanthoscurria rondoniae
Molecular Mass1236 DaAcanthoscurria rondoniae
Proposed PrecursorHemocyanin (Subunit 'D' C-terminus identity)Aphonopelma hentzi (Identity)

Enzymatic and Genetic Determinants of this compound Production

The proposed biosynthetic pathway involving the cleavage of hemocyanin implies the involvement of specific enzymes responsible for this proteolytic processing. While the search results confirm the proposed role of hemocyanin as a precursor and suggest enzymatic cleavage as the mechanism researchgate.net, the specific enzymes (proteases) in Acanthoscurria rondoniae that perform this cleavage to release this compound have not been explicitly identified in the provided information. Enzymatic synthesis is a key aspect of many biosynthetic pathways, with specific enzymes catalyzing the conversion of substrates into products. mdpi.comrsc.org

The genetic determinants of this compound production would therefore primarily involve the gene encoding the hemocyanin subunit from which this compound is derived in Acanthoscurria rondoniae. This gene would dictate the primary structure of the hemocyanin precursor. Additionally, the genes encoding the specific proteases responsible for cleaving this hemocyanin subunit at the appropriate site to release the this compound peptide would also be considered genetic determinants of its production. frontiersin.orgmdpi.comnih.gov Although the precise genes for these processing enzymes in Acanthoscurria rondoniae are not detailed in the search results, their existence is implied by the proposed proteolytic mechanism. The UniProt accession number B3EWP8 is associated with this compound fapesp.brnih.gov, which links to protein sequence information that is the direct product of gene expression.

Chemical Synthesis and Derivatization Approaches for Rondonin and Its Analogs

Strategies for the Total Chemical Synthesis of Rondonin

Total synthesis campaigns for complex natural products and molecules with intricate structures, such as this compound, typically involve a series of carefully designed chemical transformations. These strategies often employ convergent or linear approaches, aiming to efficiently build the molecular skeleton and introduce the necessary functional groups and stereocenters. Retrosynthetic analysis plays a crucial role in planning these syntheses, breaking down the target molecule into simpler, achievable precursors. beilstein-journals.orgyoutube.com While specific details on the total synthesis of a compound explicitly named "this compound" were not extensively detailed in the provided search results, the principles of total synthesis for complex molecules, including the importance of retrosynthesis and the development of novel methodologies, are well-established in organic chemistry. organic-chemistry.orgbeilstein-journals.org

Key Methodologies and Stereochemical Considerations in this compound Synthesis

The synthesis of molecules with multiple stereocenters, like many natural products and biologically active compounds, necessitates precise control over stereochemistry. Key methodologies in stereoselective synthesis include the use of chiral starting materials (chiral pool), resolution of enantiomers, chiral auxiliaries, and enantioselective synthesis utilizing chiral reagents or catalysts. ethz.chwikipedia.orgyork.ac.uk Chiral auxiliaries, for instance, are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.orgyork.ac.uk Enolate chemistry is also a powerful tool for forming new carbon-carbon bonds with control over stereochemistry, although achieving high stereocontrol in acyclic systems can be challenging. youtube.commcgill.ca The complexity of this compound's structure suggests that its synthesis would likely involve a combination of these or similar stereoselective techniques to establish the correct absolute and relative configurations of its stereocenters. Control over stereochemistry can be influenced by various factors, including the choice of catalysts, reagents, and reaction conditions. nih.gov

Synthetic Methodologies for this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a core compound like this compound is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships and optimize properties. This involves modifying the original structure through various chemical reactions to introduce new substituents or alter existing functional groups. Methodologies for synthesizing derivatives can range from simple functional group interconversions to more complex coupling reactions and cyclizations. ujpronline.commdpi.comresearchgate.net

Rational Design Principles for Structural Modification

Rational design is a strategy used to create new molecules with desired functionalities by predicting how structural changes will affect their behavior. taylorandfrancis.comwikipedia.org In the context of designing this compound analogs, this would involve using knowledge about the parent compound's structure and any known interactions to guide modifications. Rational design principles suggest that understanding the relationship between a molecule's structure and its function is key to making informed decisions about which parts of the molecule to modify and what types of substituents to introduce. taylorandfrancis.comrsc.org Computational modeling can aid in this process by providing insights into how structural changes might impact molecular properties and interactions. mcgill.ca

Advanced Molecular and Cellular Mechanistic Investigations of Rondonin’s Biological Activities

Elucidation of Rondonin’s Molecular Targets and Binding Mechanisms

Interrogation of Nucleic Acid Binding and Associated Pathways

A key aspect of this compound's mechanism of action is its ability to bind to nucleic acids. nih.govnih.gov Studies have demonstrated that this compound interacts with yeast nucleic acids, a process that is central to its ability to prevent cell proliferation and ultimately lead to fungal cell death. nih.gov This interaction is specific, as the peptide does not show the same binding affinity for bacterial nucleic acids. nih.govnih.gov The binding to fungal genetic material is a critical step that disrupts normal cellular processes and inhibits the growth of susceptible fungi. nih.gov This mechanism of targeting intracellular components distinguishes this compound from many other antimicrobial peptides that primarily act on the cell membrane. nih.gov

Identification and Characterization of Protein Targets (e.g., Outer Membrane Proteins, DNA Helicases)

In addition to its interaction with nucleic acids, computational studies have identified several potential protein targets for this compound. These in silico analyses provide a predictive framework for understanding the full spectrum of this compound's molecular interactions.

Through molecular docking simulations, several proteins have been suggested as potential binding partners for this compound. These include:

Outer Membrane Proteins: Specifically, outer membrane proteins F and A have been identified as potential targets. These proteins are involved in the transport of small molecules across the plasma membrane.

Flavoprotein Fumarate Reductase Subunit: This enzyme plays a role in the metabolism of nitrogenous bases.

ATP-dependent Holliday DNA Helicase Junction: This helicase is associated with histone proteins and is involved in the packaging of genetic material.

Molecular dynamics simulations have further suggested that the interactions between this compound and both outer membrane protein F and the ATP-dependent Holliday DNA helicase are stable. nih.gov These findings are consistent with experimental observations that this compound acts on the genetic material of fungi without causing rupture of the plasma membrane. nih.gov

Table 1: Potential Protein Targets of this compound Identified by In Silico Analysis

Target ProteinPutative Function
Outer Membrane Protein FFacilitates passage of small molecules through the plasma membrane
Outer Membrane Protein AFacilitates passage of small molecules through the plasma membrane
Flavoprotein Fumarate Reductase SubunitInvolved in nitrogenous base metabolism
ATP-dependent Holliday DNA Helicase JunctionAssociated with packaging of genetic material

Cellular Responses and Signaling Cascade Modulations Induced by this compound

The interaction of this compound with its molecular targets is expected to trigger a cascade of cellular events, leading to the observed antifungal effects. The following sections explore the current understanding of these downstream cellular responses.

Analyses of Cell Cycle and Apoptosis Pathways

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on the cell cycle or apoptosis pathways in fungi. While its binding to nucleic acids suggests a potential interference with cell proliferation, detailed studies analyzing cell cycle progression and the induction of programmed cell death in response to this compound treatment have not yet been published. nih.gov

Modulation of Cellular Homeostasis and Stress Responses

Detailed investigations into the modulation of cellular homeostasis and specific stress response pathways in fungi upon exposure to this compound are not yet available in the current body of scientific research. The disruption of fundamental processes through nucleic acid binding likely induces a significant stress response; however, the specific signaling cascades and homeostatic imbalances that arise from this compound's activity have not been experimentally elucidated.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. For peptides like this compound, this involves analyzing how modifications to its amino acid sequence affect its antifungal potency and mechanism of action.

As of now, specific SAR studies for this compound, where analogues of the peptide are synthesized and evaluated to determine the contribution of individual amino acids to its antifungal activity, have not been reported in the scientific literature. Such studies would be invaluable for optimizing the peptide's efficacy and for designing novel antifungal agents based on its structure.

Correlating this compound Structural Features with Specific Molecular Interactions

The biological activity of the antimicrobial peptide this compound is intrinsically linked to its specific structural characteristics, which dictate its interactions at a molecular level. This compound is a relatively small peptide with a molecular mass of 1236 Da and possesses the primary amino acid sequence of IIIQYEGHKH nih.gov. This sequence and the physicochemical properties of its constituent amino acids are fundamental to its molecular interactions and subsequent biological effects.

A key aspect of this compound's mechanism of action is its ability to interact with nucleic acids. Research has demonstrated that this compound can bind to yeast nucleic acids, a feature that is not observed with bacterial nucleic acids nih.gov. This selective binding to fungal genetic material suggests a targeted mechanism of action that does not involve disruption of the cell membrane, a common mechanism for many other antimicrobial peptides nih.govnih.gov. This interaction with nucleic acids is a critical molecular event that likely underpins its antifungal properties.

In addition to its interaction with nucleic acids, computational studies have provided insights into this compound's potential protein targets through molecular docking simulations. These in silico analyses have explored the binding of this compound to various microbial proteins. For instance, docking studies have shown potential interactions between this compound and key proteins such as the outer membrane protein F (1MPF) and the Holliday junction ATP-dependent DNA helicase ruvB (1IN4) nih.govresearchgate.net. These interactions are stabilized by a network of hydrogen bonds between the peptide and the amino acid residues of the receptor proteins researchgate.netresearchgate.net. The stability of the this compound-protein complexes, such as with 1MPF and 1IN4, has been further supported by molecular dynamics simulations, indicating a stable interaction over time nih.gov. These computational findings suggest that this compound may exert its antimicrobial effects by targeting essential proteins involved in microbial physiology and genetic processes.

The table below summarizes the key structural features of this compound and its observed and predicted molecular interactions.

Structural FeatureMolecular InteractionImplication for Biological Activity
Primary Sequence: IIIQYEGHKHBinding to yeast nucleic acids.Direct interference with fungal genetic material, leading to antifungal effects.
Molecular Mass: 1236 DaEnables passage through cellular barriers to reach intracellular targets.Facilitates access to nucleic acids and intracellular proteins.
Amino Acid Composition Formation of hydrogen bonds with protein receptors (e.g., outer membrane protein F, Holliday junction ATP-dependent DNA helicase ruvB).Potential inhibition of essential protein functions, contributing to antimicrobial activity.

Computational Approaches in SAR Elucidation for this compound Analogs

While specific structure-activity relationship (SAR) studies on this compound analogs are not yet available in the public domain, various computational approaches are instrumental in predicting the biological activity of hypothetical analogs and guiding the design of more potent and selective antimicrobial peptides. These in silico methods offer a rapid and cost-effective means to explore the vast chemical space of peptide modifications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational tool that could be applied to a series of this compound analogs. QSAR models establish a mathematical correlation between the structural or physicochemical properties of molecules and their biological activity nih.govresearchgate.netconsensus.app. For a set of this compound analogs with experimentally determined antimicrobial activities, QSAR could identify key molecular descriptors—such as hydrophobicity, charge distribution, and steric properties—that are critical for their efficacy. The development of robust QSAR models would enable the prediction of the antimicrobial potency of newly designed, untested this compound analogs, thereby prioritizing the most promising candidates for synthesis and experimental validation.

Molecular Docking and Molecular Dynamics (MD) Simulations are powerful tools for investigating the interactions of this compound analogs at an atomic level. Molecular docking could be used to predict the binding modes and affinities of a library of this compound analogs against its putative protein targets nih.gov. This would allow for the rational design of analogs with improved binding capabilities. Following docking, MD simulations can provide a dynamic view of the peptide-target complex, assessing its stability and the conformational changes that occur upon binding nih.govacs.orgasm.orgresearchgate.net. By simulating the behavior of different analogs in complex with a target, researchers can gain a deeper understanding of the molecular determinants of binding and activity, aiding in the optimization of the peptide's structure. For instance, MD simulations could be used to study how specific amino acid substitutions in the this compound sequence affect its interaction with fungal nucleic acids or proteins.

In Silico Mutagenesis is another valuable computational technique that could be employed to probe the SAR of this compound. This approach involves systematically replacing each amino acid residue in the this compound sequence with other amino acids in a computational model. The effect of each mutation on the peptide's structure, stability, and interaction with its target can then be evaluated using molecular modeling and simulation techniques. This allows for the identification of "hotspot" residues that are critical for this compound's activity. The insights gained from in silico mutagenesis can guide the design of this compound analogs with enhanced activity or altered specificity.

The table below outlines various computational approaches and their potential application in the SAR elucidation of this compound analogs.

Computational ApproachApplication to this compound AnalogsPredicted Outcome
Quantitative Structure-Activity Relationship (QSAR) Correlate physicochemical properties of analogs with their antimicrobial activity.Predictive models for the potency of novel this compound analogs.
Molecular Docking Predict the binding orientation and affinity of analogs to target proteins or nucleic acids.Identification of analogs with enhanced target binding.
Molecular Dynamics (MD) Simulations Analyze the stability and dynamics of analog-target complexes over time.Understanding of the molecular basis for improved binding and activity.
In Silico Mutagenesis Systematically substitute amino acids to identify key residues for activity.Guidance for the rational design of more potent and selective analogs.

State of the Art Analytical and Computational Methodologies in Rondonin Research

Advanced Spectroscopic and Chromatographic Techniques for Rondonin Characterization

Spectroscopic and chromatographic methods are fundamental for the isolation, purification, and structural characterization of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely applied in natural product research for the separation and identification of compounds nih.govnih.gov.

Specifically, this compound has been purified using reverse phase high performance liquid chromatography (RP-HPLC). nih.gov The purity and identity of the purified peptide are confirmed by techniques such as MALDI-TOF mass spectrometry and analytical HPLC. Mass spectrometry analysis, including MALDI-TOF and LC/MS, is utilized to determine the molecular mass of this compound. Furthermore, "de novo" sequencing using mass spectrometry, such as a Q-TOF Ultima API spectrometer, allows for the determination of the amino acid sequence of the peptide. Spectroscopic methods like fluorescence spectroscopy are also employed, for instance, to study the interaction of this compound with model membranes by analyzing changes in fluorescence intensity. Circular dichroism (CD) spectroscopy can be performed to analyze the secondary structure of peptides.

Development and Optimization of In Vitro Assays for Mechanistic Studies

In vitro assays are essential for evaluating the biological activities of this compound and investigating its underlying mechanisms of action at the cellular and molecular levels. These assays are developed and optimized to provide controlled environments for studying the peptide's effects.

Liquid growth inhibition assays are a key in vitro method used to assess the antifungal activity of this compound against various fungal and yeast strains, including Candida sp. and Trichosporon sp. strains. These assays help determine the minimum inhibitory concentration (MIC) of this compound. Time of action experiments can also be conducted in vitro to understand the speed at which this compound exerts its effects. The pH dependency of this compound's antifungal activity is evaluated using pH-adjusted liquid growth inhibition tests. Fluorescence studies utilizing model membranes are performed in vitro to investigate the interaction of this compound with cellular membranes, providing insights into whether the peptide's mechanism involves membrane disruption. Synergy evaluation with other compounds, such as gomesin, is also conducted through in vitro growth inhibition assays to explore potential combination therapies. Previous in vitro studies have indicated that this compound acts on fungal genetic material without causing plasma membrane rupture.

Application of Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics play a significant role in complementing experimental studies of this compound, allowing for the prediction of molecular interactions, identification of potential targets, and simulation of dynamic behavior. These in silico approaches help to guide and interpret experimental findings. nih.gov

Bioinformatics tools are utilized to determine possible molecular targets involved in this compound's biological activity. nih.govnih.gov Servers such as PharmMapper are used to search for potential microorganismal targets of this compound. nih.govnih.gov The I-TASSER server can be employed to predict target ligand sites, and these predictions can be contrasted with previously described sites. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand, such as this compound, to a target protein or receptor. nih.gov The PatchDock server has been used to perform molecular docking studies with this compound to evaluate intermolecular interactions with potential targets. nih.govnih.gov Software like UCSF Chimera is used to visualize and evaluate these interactions. nih.gov

Following docking analysis, molecular dynamics simulations are conducted for promising complexes identified. nih.govnih.gov These simulations, often performed using software like Gromacs, are used to study the dynamic behavior and stability of the interaction between this compound and its potential targets over time. Molecular dynamics simulations can provide insights into the stability of the interaction, as demonstrated by a 10 ns simulation indicating the stability of this compound's interaction with certain targets. nih.gov Parameters such as Root Mean Square Deviation (RMSD), hydrogen bond interactions, radius of gyration (RoG), and solvent-accessible surface area (SASA) can be analyzed from molecular dynamics simulations.

In Silico Bioprospecting for Potential this compound Receptors

In silico bioprospecting and virtual screening techniques are applied to identify potential biological targets or receptors that this compound may interact with. nih.gov This involves using computational models and databases to search for proteins or pathways that are likely to be affected by the peptide. Bioinformatics tools and databases are integral to this process. nih.govnih.gov

Future Directions and Emerging Research Avenues for Rondonin Studies

Exploration of Uncharted Biosynthetic Routes and Metabolic Engineering

Understanding the complete biosynthetic pathway of Rondonin in Acanthoscurria rondoniae is a critical future direction. While it's known that this compound is a fragment of hemocyanin subunit 'D', the specific enzymatic processes and regulatory mechanisms involved in its cleavage and maturation are not fully elucidated. Research into these uncharted biosynthetic routes could reveal novel enzymes or pathways that could be leveraged for production.

Metabolic engineering offers a promising avenue for sustainable and potentially large-scale production of this compound. By identifying the genes and regulatory elements involved in this compound biosynthesis, it may be possible to engineer heterologous hosts, such as bacteria or yeast, to produce the peptide. rsc.orgfrontiersin.orgnih.govnih.govmdpi.com This approach has been successful for the production of other natural products and could overcome limitations associated with extraction from natural sources. rsc.orgfrontiersin.org Challenges in metabolic engineering include optimizing the expression of multiple genes, balancing metabolic flux towards the desired product, and ensuring proper peptide folding and modification in the host organism. nih.gov

Innovations in Synthetic Strategies for Complex this compound Scaffolds

Given the peptide nature of this compound, innovations in synthetic strategies are crucial for producing this compound and its analogs. While solid-phase peptide synthesis is a common method, exploring alternative or enhanced synthetic approaches could lead to more efficient and cost-effective production, particularly for modified or complex analogs. nih.govbeilstein-journals.orgmdpi.comnih.govwhiterose.ac.uk

Future research could focus on developing novel chemical synthesis methods that allow for the incorporation of non-natural amino acids or modifications that could enhance this compound's stability, activity, or target specificity. nih.govbeilstein-journals.orgmdpi.comnih.govwhiterose.ac.uk Exploring strategies for synthesizing complex peptide scaffolds with precise control over stereochemistry and folding would be particularly valuable. nih.govbeilstein-journals.orgwhiterose.ac.uk Techniques like multicomponent reactions and the use of nano-catalysts are being explored for synthesizing complex molecular scaffolds and could potentially be adapted for this compound or its mimetics. nih.govbeilstein-journals.org

Deeper Unraveling of Intracellular Pathways and Target Networks

Previous studies suggest that this compound acts on fungal genetic material and its mechanism of action against yeast might involve an intracellular target mechanism, rather than membrane disruption. nih.govresearchgate.netnih.govnih.gov A deeper understanding of the specific intracellular pathways and molecular targets that this compound interacts with is essential.

Future research should aim to precisely identify the fungal proteins, nucleic acids, or other molecules that this compound binds to or modulates. researchgate.netnih.govnih.gov Techniques such as affinity chromatography, mass spectrometry, and advanced imaging could be employed to pinpoint these interactions. frontlinegenomics.com Elucidating the downstream effects of this compound binding on fungal cellular processes, such as DNA replication, transcription, or protein synthesis, will provide critical insights into its mechanism of action and potential for overcoming drug resistance. nih.govmdpi.com In silico methods have already been used to prospect potential targets, suggesting interactions with outer membrane proteins and proteins involved in nitrogenous base metabolism and DNA structure. researchgate.netnih.govbutantan.gov.br

Development of this compound and its Analogs as Biochemical Probes

The ability of this compound to interact with intracellular targets makes it a promising candidate for development as a biochemical probe. dntb.gov.ua Biochemical probes are valuable tools for studying cellular processes and identifying new drug targets.

Future work could involve chemically modifying this compound to incorporate fluorescent tags, biotin (B1667282) labels, or other functional groups that would allow its use in pull-down assays, imaging studies, or high-throughput screening. dntb.gov.ua Developing a library of this compound analogs with systematic modifications could help to map the structural requirements for target binding and activity, providing insights for rational drug design. dntb.gov.ua These probes could be used to study the dynamics of this compound-target interactions in living cells and to identify cellular pathways affected by this compound.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of this compound's effects on target organisms, integrating data from multiple omics platforms will be crucial. frontlinegenomics.comnaiss.semetwarebio.com

Q & A

Q. How can machine learning enhance the prediction of this compound’s metabolic pathways?

  • Methodological Answer : Train neural networks on existing metabolomics datasets to predict phase I/II metabolism. Validate predictions using in vitro microsomal assays (e.g., human liver microsomes) and high-resolution mass spectrometry. Feature selection should prioritize molecular descriptors (e.g., logP, topological polar surface area) .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations
HPLC-UVPurity assessmentHigh sensitivity, quantitativeLimited to chromophore-containing compounds
Cryo-EMStructural analysis of complexesNear-atomic resolutionRequires high sample homogeneity
SPRBinding kineticsReal-time interaction dataSurface immobilization artifacts

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